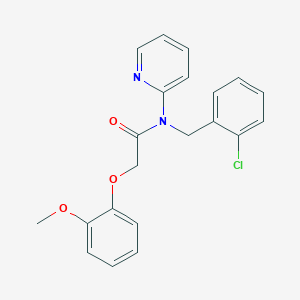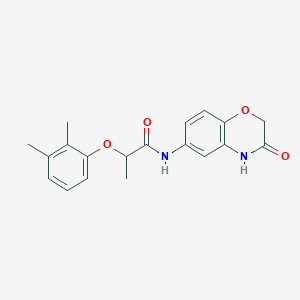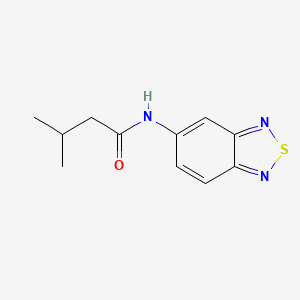![molecular formula C21H24ClFN2O5S B11327934 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11327934.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a benzyl group containing both chloro and fluoro substituents. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the sulfonyl and benzyl groups. Common reagents used in these reactions include chlorinating and fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed in substitution reactions, with conditions varying based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which may be harnessed for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of functional groups in This compound sets it apart from other similar compounds. The presence of both chloro and fluoro substituents on the benzyl group, along with the sulfonyl and carboxamide groups, may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H24ClFN2O5S |
|---|---|
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O5S/c1-29-15-6-7-20(30-2)19(12-15)24-21(26)14-8-10-25(11-9-14)31(27,28)13-16-17(22)4-3-5-18(16)23/h3-7,12,14H,8-11,13H2,1-2H3,(H,24,26) |
Clave InChI |
DTRUUXSFSCLXJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327854.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11327857.png)
![N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11327863.png)
![6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11327869.png)
![2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11327881.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11327890.png)
![Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11327891.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11327897.png)

![N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11327921.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11327930.png)
![4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11327951.png)

